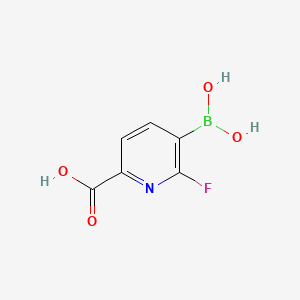

6-Carboxy-2-fluoropyridine-3-boronic acid

Descripción

BenchChem offers high-quality 6-Carboxy-2-fluoropyridine-3-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Carboxy-2-fluoropyridine-3-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-borono-6-fluoropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BFNO4/c8-5-3(7(12)13)1-2-4(9-5)6(10)11/h1-2,12-13H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOZXPHQLBZCJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)C(=O)O)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681720 | |

| Record name | 5-Borono-6-fluoropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-13-1 | |

| Record name | 5-Borono-6-fluoropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Carboxy-2-fluoropyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Carboxy-2-fluoropyridine-3-boronic acid is a key building block in modern medicinal chemistry, valued for its utility in constructing complex molecular architectures through reactions such as the Suzuki-Miyaura cross-coupling.[1][2] Its unique trifunctional nature, featuring a pyridine core, a fluorine atom, a carboxylic acid, and a boronic acid moiety, offers a versatile platform for the synthesis of novel pharmaceutical candidates. This guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methodologies for this important compound, aimed at enabling its effective use in drug discovery and development.

Introduction: The Strategic Value of Functionalized Pyridine Boronic Acids

Pyridine rings are ubiquitous scaffolds in a vast array of pharmaceuticals, owing to their ability to engage in hydrogen bonding and other key interactions within biological targets.[3] The incorporation of a boronic acid group transforms the pyridine into a versatile precursor for carbon-carbon bond formation, most notably via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This reaction's reliability and broad functional group tolerance have made it a cornerstone of modern synthetic chemistry.

The subject of this guide, 6-Carboxy-2-fluoropyridine-3-boronic acid, presents a particularly valuable combination of functionalities:

-

The 2-fluoro substituent: Influences the electronic properties of the pyridine ring, potentially enhancing reactivity and providing a vector for modulating physicochemical properties such as pKa and lipophilicity.[6]

-

The 3-boronic acid group: Serves as the reactive handle for cross-coupling reactions, enabling the facile introduction of the substituted pyridine core into a target molecule.

-

The 6-carboxylic acid group: Offers an additional point for diversification, allowing for the formation of amides, esters, or other derivatives, and can also serve as a key pharmacophoric element.

Given the absence of a detailed, publicly available synthetic protocol, this guide proposes a robust pathway based on established organometallic methodologies.

Proposed Synthesis of 6-Carboxy-2-fluoropyridine-3-boronic acid

The proposed synthesis leverages a directed ortho-metalation (DoM) approach, a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic systems.[6][7][8] The starting material for this proposed synthesis is the commercially available 2-fluoro-6-methylpyridine. The synthesis is envisioned to proceed in three key steps.

Step 1: Oxidation of the Methyl Group

The initial step involves the oxidation of the 6-methyl group of 2-fluoro-6-methylpyridine to a carboxylic acid. This transformation can be achieved using a strong oxidizing agent such as potassium permanganate (KMnO₄) in an aqueous alkaline solution.

Step 2: Directed ortho-Metalation

With the carboxylic acid group in place (as the corresponding carboxylate under basic conditions), the molecule is primed for directed ortho-metalation. The carboxylate group can act as a directing metalation group (DMG), facilitating the deprotonation of the adjacent C-3 position by a strong organolithium base, such as lithium diisopropylamide (LDA).[9] This step is performed at low temperatures in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent side reactions.

Step 3: Borylation

The resulting ortho-lithiated species is then quenched with a boron electrophile, typically a trialkyl borate like triisopropyl borate, to form the boronic ester. Subsequent acidic workup hydrolyzes the ester to yield the final product, 6-Carboxy-2-fluoropyridine-3-boronic acid.

Experimental Workflow Diagram

Caption: Proposed synthetic workflow for 6-Carboxy-2-fluoropyridine-3-boronic acid.

Detailed Experimental Protocol

Materials and Reagents:

-

2-Fluoro-6-methylpyridine

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Diisopropylamine

-

n-Butyllithium (n-BuLi)

-

Tetrahydrofuran (THF), anhydrous

-

Triisopropyl borate

-

Hydrochloric acid (HCl), concentrated and 1M

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Celites®

Safety Precautions:

-

Organolithium reagents such as n-BuLi are pyrophoric and must be handled under an inert atmosphere (e.g., argon or nitrogen) using syringe and cannula techniques.[10][11]

-

All glassware must be oven- or flame-dried prior to use.

-

Appropriate personal protective equipment (flame-resistant lab coat, safety glasses, and gloves) is mandatory.[5][12]

Procedure:

-

Synthesis of 2-Fluoro-6-pyridinecarboxylic acid:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-6-methylpyridine in water containing NaOH.

-

Heat the solution and add KMnO₄ portion-wise over several hours.

-

After the addition is complete, continue heating until the purple color disappears.

-

Cool the reaction mixture and filter through a pad of Celite® to remove manganese dioxide.

-

Wash the filter cake with hot water.

-

Acidify the filtrate with concentrated HCl to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-fluoro-6-pyridinecarboxylic acid.

-

-

Synthesis of 6-Carboxy-2-fluoropyridine-3-boronic acid:

-

To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous THF and diisopropylamine.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi and stir for 30 minutes at -78 °C to generate LDA.

-

In a separate flask, dissolve 2-fluoro-6-pyridinecarboxylic acid in anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir for 2 hours.

-

Add triisopropyl borate dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Cool the reaction to 0 °C and quench by the slow addition of 1M HCl.

-

Extract the aqueous layer with diethyl ether.

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Characterization of 6-Carboxy-2-fluoropyridine-3-boronic acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and type of carbon atoms. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum should show a single resonance, providing a sensitive probe of the chemical environment of the fluorine atom.

-

¹¹B NMR: The boron NMR spectrum will confirm the presence of the boronic acid group, typically appearing as a broad singlet.

Predicted NMR Data (in DMSO-d₆):

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| ¹H | ~13.5 | br s | - | COOH |

| ~8.3 | d | J ≈ 5 | H-4 | |

| ~7.9 | t | J ≈ 8 | H-5 | |

| ¹³C | ~165 | s | - | C=O |

| ~162 | d | ¹JCF ≈ 240 | C-2 | |

| ~145 | d | ³JCF ≈ 15 | C-4 | |

| ~130 | d | ²JCF ≈ 20 | C-6 | |

| ~125 | d | ⁴JCF ≈ 5 | C-5 | |

| ~110 | s | - | C-3 (broad) | |

| ¹⁹F | ~-70 | s | - | C2-F |

| ¹¹B | ~28 | br s | - | B(OH)₂ |

Note: These are predicted values based on data from similar compounds such as 2-fluoropyridine and 3-fluoropyridine-4-carboxylic acid and may vary from experimental results.[13][14][15]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Expected Mass Spectrometry Data:

| Technique | Mode | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| ESI-MS | Positive | 186.0317 | 168 (loss of H₂O), 142 (loss of CO₂) |

| Negative | 184.0160 | 140 (loss of CO₂) |

The fragmentation of pyridine carboxylic acids often involves the loss of water and carbon dioxide.[1][3][16]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound. Due to the polar nature of the carboxylic acid and boronic acid groups, a reversed-phase method with an acidic mobile phase is appropriate.

Suggested HPLC Method:

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

This method is a starting point and may require optimization for baseline separation of the target compound from any impurities.[4][17][18]

Characterization Workflow Diagram

Caption: Logical workflow for the purification and characterization of the synthesized product.

Conclusion

6-Carboxy-2-fluoropyridine-3-boronic acid is a high-value building block for the synthesis of novel chemical entities in drug discovery. This guide has presented a plausible and detailed synthetic route based on established chemical principles, along with a comprehensive strategy for its characterization. By providing a clear understanding of the causality behind the experimental choices and a self-validating system of analytical protocols, this document serves as a valuable resource for researchers and scientists in the pharmaceutical and related industries, empowering them to leverage this versatile molecule in their synthetic endeavors.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Frontier of Pyridine Derivatives in Modern Drug Discovery.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis.

-

J&K Scientific. (2025, October 17). Organolithium Compounds Safety Guide: Handling, Storage, and Disposal Best Practices. Retrieved January 15, 2026, from [Link]

-

University of California, Santa Barbara. (2009, February 26). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved January 15, 2026, from [Link]

-

Baran, P. (n.d.). Directed Metalation: A Survival Guide. Retrieved January 15, 2026, from [Link]

-

Li, W. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2013(i), 135-153. [Link]

-

NIST. (n.d.). 4-Pyridinecarboxylic acid. Retrieved January 15, 2026, from [Link]

- Gros, P., et al. (2004).

-

Helix Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. Retrieved January 15, 2026, from [Link]

-

Hawach Scientific. (2025, August 20). Polar Column in HPLC Example. Retrieved January 15, 2026, from [Link]

- Budzelaar, P. H. M. (2019). OC II (FS 2019). ETH Zurich.

-

Matyjaszewski, K. (n.d.). Chromatographic separations of aromatic carboxylic acids. Retrieved January 15, 2026, from [Link]

-

University of California, Santa Barbara. (2012, December 14). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. Retrieved January 15, 2026, from [Link]

-

University of California, Irvine. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved January 15, 2026, from [Link]

-

LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved January 15, 2026, from [Link]

-

NIST. (n.d.). 2-Pyridinecarboxylic acid. Retrieved January 15, 2026, from [Link]

-

Grokipedia. (n.d.). Directed ortho metalation. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). Hydrogen bonding between pyridine and carboxylic acid. a¹H NMR spectra.... Retrieved January 15, 2026, from [Link]

-

Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved January 15, 2026, from [Link]

-

Chem-Station Int. Ed. (2015, January 13). Directed Ortho Metalation. Retrieved January 15, 2026, from [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). Picolinic acid. Retrieved January 15, 2026, from [Link]

- Snieckus, V. (1990). Directed ortho metalation. Toluene- and other non-heteroatom-activated systems. Chemical Reviews, 90(6), 879-933.

-

Wikipedia. (n.d.). Metal–halogen exchange. Retrieved January 15, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved January 15, 2026, from [Link]

- Smith, K. E., et al. (2013). Investigation of Pyridine Carboxylic Acids in CM2 Carbonaceous Chondrites: Potential Precursor Molecules for Ancient Coenzymes. Astrobiology, 13(3), 249-258.

-

ResearchGate. (2017, April 22). A facile and effective method for preparation of 2.5-furandicarboxylic acid via hydrogen peroxide direct oxidation of 5-hydroxymethylfurfural. Retrieved January 15, 2026, from [Link]

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

-

ResearchGate. (n.d.). The Lithium–Halogen Exchange Reaction in Process Chemistry. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved January 15, 2026, from [Link]

-

Semantic Scholar. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity an. Retrieved January 15, 2026, from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Pyridinecarboxylic acid [webbook.nist.gov]

- 4. PlumX [plu.mx]

- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 6. grokipedia.com [grokipedia.com]

- 7. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 9. baranlab.org [baranlab.org]

- 10. jk-sci.com [jk-sci.com]

- 11. ehs.ucr.edu [ehs.ucr.edu]

- 12. ehs.uci.edu [ehs.uci.edu]

- 13. 3-Fluoropyridine-4-carboxylic acid(393-53-3) 1H NMR spectrum [chemicalbook.com]

- 14. 2-Fluoropyridine(372-48-5) 1H NMR spectrum [chemicalbook.com]

- 15. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 16. 2-Pyridinecarboxylic acid [webbook.nist.gov]

- 17. hplc.eu [hplc.eu]

- 18. helixchrom.com [helixchrom.com]

physicochemical properties of 6-Carboxy-2-fluoropyridine-3-boronic acid

An In-Depth Technical Guide to 6-Carboxy-2-fluoropyridine-3-boronic acid: Properties, Protocols, and Applications

Introduction

6-Carboxy-2-fluoropyridine-3-boronic acid is a specialized heterocyclic organic compound that has garnered significant interest within the fields of medicinal chemistry and drug discovery. Its unique trifunctional structure, incorporating a pyridine ring, a carboxylic acid group, and a boronic acid moiety, makes it a highly versatile and valuable building block in the synthesis of complex molecules. The strategic placement of a fluorine atom further modulates its electronic properties, enhancing its utility in modern synthetic chemistry.

This guide provides a comprehensive overview of the core . It is intended for researchers, synthetic chemists, and drug development professionals, offering not just data, but also the scientific rationale behind its characteristics and the experimental protocols for their validation. We will explore its structural attributes, acidity, stability, and key applications, providing a foundation for its effective use in the laboratory.

Molecular Structure and Identification

The compound's reactivity and physical properties are a direct consequence of its molecular architecture. The pyridine ring acts as an electron-deficient aromatic system, while the carboxylic acid and boronic acid groups provide key points for hydrogen bonding and covalent interactions.

Caption: 2D structure of 6-Carboxy-2-fluoropyridine-3-boronic acid.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1256355-13-1 | [1] |

| Molecular Formula | C₆H₅BFNO₄ | [2][3] |

| Molecular Weight | 184.92 g/mol | [2][3] |

| IUPAC Name | 5-(dihydroxyboranyl)-6-fluoropyridine-2-carboxylic acid | [1] |

| InChI | 1S/C6H5BFNO4/c8-5-3(7(12)13)1-2-4(9-5)6(10)11/h1-2,12-13H,(H,10,11) | [1] |

| InChI Key | OHOZXPHQLBZCJL-UHFFFAOYSA-N | [1] |

| Canonical SMILES | O=C(O)C1=CC=C(B(O)O)C(F)=N1 |[1] |

Physicochemical Properties

The combination of acidic groups, a polar heterocyclic ring, and a lipophilic fluorine atom gives 6-Carboxy-2-fluoropyridine-3-boronic acid a distinct set of properties crucial for its handling and application.

Table 2: Summary of Physicochemical Data

| Property | Value / Observation | Rationale & Significance |

|---|---|---|

| Physical Form | Solid | |

| Purity | Typically ≥98% | [1] |

| Calculated LogP | 0.8396 | Indicates moderate lipophilicity, balancing aqueous and organic solubility.[1] |

| Hydrogen Bond Donors | 3 | Contributes to solubility in protic solvents and interactions with biological targets.[1] |

| Hydrogen Bond Acceptors | 5 | Enhances polarity and potential for intermolecular interactions.[1] |

| pKa | Not experimentally reported; estimated to have two acidic centers (carboxylic acid <4, boronic acid ~6-8) | The acidity is critical for its reactivity and behavior at physiological pH. |

Acidity (pKa)

This molecule possesses two distinct acidic centers: the Brønsted acidity of the carboxylic acid and the Lewis acidity of the boronic acid.

-

Carboxylic Acid Group: The carboxylic acid is the more acidic of the two functional groups. Its pKa is expected to be significantly lowered by the electron-withdrawing effects of the adjacent sp²-hybridized nitrogen in the pyridine ring and the fluorine atom at the 2-position. For comparison, the pKa of the parent 6-fluoropyridine-3-carboxylic acid is influenced by these factors.[4] The pKa of 3-fluoropyridine-2-carboxylic acid is predicted to be around 2.71, showcasing the strong acidifying effect of the ring nitrogen and fluorine.[5]

-

Boronic Acid Group: Boronic acids are not typically Brønsted acids but act as Lewis acids, accepting a hydroxide ion from water to form a tetrahedral boronate species.[6][7] The equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate is pH-dependent.[6] The presence of electron-withdrawing groups, such as fluorine and the pyridine ring, increases the electrophilicity of the boron atom, thereby lowering the pKa (increasing Lewis acidity).[6][8] While the pKa of unsubstituted phenylboronic acid is 8.86, the introduction of fluorine atoms can lower this value into the 6-8 range.[9] This enhanced acidity is crucial for its role in forming stable complexes with diols and its interactions with active site residues in enzymes.[6]

Solubility and Lipophilicity (LogP)

The calculated LogP of 0.8396 suggests that the compound has a relatively balanced character, possessing both hydrophilic (carboxylic and boronic acids) and lipophilic (fluoropyridine ring) features.[1] This balance is often desirable in drug discovery, as it can influence membrane permeability and bioavailability. It is expected to be soluble in polar organic solvents like DMSO and methanol, with limited solubility in water, which can be increased at higher pH due to the deprotonation of the acidic groups.

Stability and Storage

Proper handling and storage are critical to maintain the integrity of 6-Carboxy-2-fluoropyridine-3-boronic acid.

-

Storage Conditions: It should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, with refrigeration (2-8°C) often recommended.[3][10][11]

-

Chemical Stability: Boronic acids are susceptible to several degradation pathways:

-

Protodeboronation: This is a common decomposition route for pyridinylboronic acids, where the C-B bond is cleaved.

-

Oxidative Degradation: The boronic acid moiety can be oxidized, particularly in the presence of oxidizing agents.[12]

-

Anhydride Formation: Like other boronic acids, it can undergo dehydration to form cyclic anhydrides (boroxines). This process is typically reversible upon addition of water.

-

Experimental Protocol: Determination of pKa by UV-Vis Spectrophotometry

The pKa of the boronic acid moiety can be determined by monitoring the change in UV absorbance as a function of pH. This change occurs because the trigonal boronic acid and the tetrahedral boronate species have different electronic structures and thus different absorption spectra.

Causality and Rationale

The choice of this method is based on the principle that the electronic conjugation of the pyridyl system with the boronic acid group changes upon ionization. As the pH increases, the equilibrium shifts from the sp² hybridized boron to the sp³ hybridized boronate anion. This change in hybridization alters the electronic transitions within the molecule, leading to a measurable shift in the UV-Vis spectrum (a hyperchromic or hypochromic effect), which can be correlated to the pKa.

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Step-by-Step Methodology

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 6-Carboxy-2-fluoropyridine-3-boronic acid in spectroscopic grade DMSO. Rationale: DMSO is used to ensure complete dissolution before dilution into aqueous buffers.

-

Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson buffer) with pH values ranging from 4.0 to 10.0 in 0.5 pH unit increments. Rationale: A wide range of precisely known pH values is required to observe the full transition from the protonated to the deprotonated form.

-

Sample Preparation: For each pH value, prepare a sample by diluting a fixed volume of the DMSO stock solution into the buffer to a final concentration of ~50 µM. Ensure the final percentage of DMSO is low (<1%) to minimize its effect on the pH. Rationale: This ensures the concentration is constant across all samples and suitable for UV-Vis measurement.

-

Spectroscopic Measurement: Record the UV-Vis spectrum for each sample from 200 to 400 nm against a buffer blank.

-

Data Analysis:

-

Identify an analytical wavelength where the difference in absorbance between the acidic and basic forms is maximal.

-

Plot the absorbance at this wavelength against the corresponding pH value.

-

Fit the resulting data to a sigmoidal curve using the Henderson-Hasselbalch equation. The pKa is the pH value at the inflection point of the curve.

-

Applications in Research and Drug Discovery

The primary utility of this compound lies in its role as a sophisticated building block for creating novel chemical entities.

Suzuki-Miyaura Cross-Coupling

Boronic acids are cornerstone reagents for the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. This reaction is a workhorse in the pharmaceutical industry for its reliability, functional group tolerance, and mild conditions.[7] 6-Carboxy-2-fluoropyridine-3-boronic acid can be coupled with aryl or heteroaryl halides to introduce the fluoropyridyl-carboxylate moiety into a larger scaffold, a common strategy in the design of enzyme inhibitors and other bioactive molecules.

Caption: Role in Suzuki-Miyaura cross-coupling reactions.

Fragment-Based Drug Discovery (FBDD)

The molecule's distinct features make it an attractive fragment for FBDD screening.[13]

-

The boronic acid can form reversible covalent bonds with serine or threonine residues in enzyme active sites or act as a strong hydrogen bond donor/acceptor.

-

The pyridine nitrogen and carboxylic acid provide well-defined hydrogen bonding vectors.

-

The fluorine atom can engage in favorable orthogonal multipolar interactions and provides a spectroscopic handle (¹⁹F NMR) for monitoring binding.

-

The carboxylic acid also serves as a synthetic handle for fragment evolution and linking.[13]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

-

Hazard Identification: The compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[14][15]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[1][14][15]

-

Conclusion

6-Carboxy-2-fluoropyridine-3-boronic acid is more than a simple chemical reagent; it is a precisely engineered tool for molecular construction. Its key physicochemical properties—notably its dual acidity, balanced solubility, and defined structural motifs—are directly responsible for its value in Suzuki-Miyaura couplings and fragment-based screening. A thorough understanding of its stability, handling requirements, and the rationale behind its reactivity enables researchers to leverage its full potential in the synthesis of novel compounds with therapeutic promise.

References

-

ResearchGate. pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. [Link]

-

National Center for Biotechnology Information. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

-

Arkivoc. Recent progress in the synthesis of pyridinylboronic acids and esters. [Link]

-

PubChem. 6-Fluoronicotinic Acid. [Link]

-

National Institutes of Health. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. [Link]

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

PubMed. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. [Link]

-

MDPI. The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. [Link]

-

Semantic Scholar. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. [Link]

-

Shandong Bailong Pharmaceutical Co., Ltd. 3-Fluoropyridine-2-carboxylic acid. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 6-Carboxy-2-fluoropyridine-3-boronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. 6-氟吡啶-3-羧酸 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 5. Excellent chemical plant bulk supply 3-Fluoropyridine-2-carboxylic acid 152126-31-3 [bailongpharm.net]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. combi-blocks.com [combi-blocks.com]

- 12. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. fishersci.pt [fishersci.pt]

- 15. fishersci.com [fishersci.com]

6-Carboxy-2-fluoropyridine-3-boronic acid CAS number and MDL number

An In-Depth Technical Guide to 6-Carboxy-2-fluoropyridine-3-boronic acid for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of 6-Carboxy-2-fluoropyridine-3-boronic acid. We will delve into its core properties, synthesis rationale, and critical applications, with a focus on providing field-proven insights to ensure successful experimental outcomes.

Introduction: A Multifunctional Building Block for Modern Drug Discovery

6-Carboxy-2-fluoropyridine-3-boronic acid is a sophisticated heterocyclic building block of significant interest in contemporary medicinal chemistry. Its structure is distinguished by a pyridine core functionalized with three key groups: a boronic acid at the 3-position, a fluorine atom at the 2-position, and a carboxylic acid at the 6-position. This unique arrangement offers a powerful combination of reactivity and molecular properties.

The boronic acid moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of modern C-C bond formation.[1] The electron-withdrawing fluorine atom can significantly modulate the electronic properties of the pyridine ring, potentially enhancing metabolic stability and influencing the pKa of the molecule, which are critical parameters in drug design.[2] Furthermore, the carboxylic acid group provides a site for further derivatization or can act as a crucial hydrogen bond donor/acceptor for target engagement.

Core Compound Identifiers

For clarity and accurate sourcing, the fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 1256355-13-1 | [3][4][5] |

| MDL Number | MFCD17926488 | [3][5][6] |

| Molecular Formula | C₆H₅BFNO₄ | [4][6] |

| Molecular Weight | 184.92 g/mol | [4][5][7] |

Physicochemical Properties and Handling

Understanding the properties of 6-Carboxy-2-fluoropyridine-3-boronic acid is paramount for its effective use and storage. Boronic acids, as a class, are Lewis acids and can form reversible covalent complexes, a feature that underlies their utility and reactivity.[8] The presence of both a fluorine atom and a carboxylic acid group, both being electron-withdrawing, increases the Lewis acidity of the boron center compared to simpler arylboronic acids.[9]

| Property | Specification | Source(s) |

| Physical Form | Solid | |

| Purity | Typically ≥98% | [3][5] |

| IUPAC Name | 5-(dihydroxyboranyl)-6-fluoropyridine-2-carboxylic acid | [3][5] |

| Storage | Store in freezer, under inert atmosphere | [5][10] |

Expert Insight on Handling and Stability: This compound is susceptible to degradation via protodeboronation, especially under acidic or non-anhydrous conditions. The trimeric anhydride, known as a boroxine, can also form upon dehydration. Therefore, it is critical to store the compound in a freezer under an inert atmosphere (e.g., argon or nitrogen) and to handle it swiftly when weighing. For reactions, using anhydrous solvents is highly recommended to ensure reproducibility and high yields.

Synthesis Strategies: A Rationale-Driven Overview

While the precise commercial synthesis of 6-Carboxy-2-fluoropyridine-3-boronic acid is proprietary, its structure suggests assembly via established methodologies for pyridinylboronic acids. The choice of strategy is dictated by the availability of starting materials and the need to control regioselectivity.

Key synthetic approaches include:

-

Halogen-Metal Exchange and Borylation: This classic method involves treating a di-halogenated pyridine precursor (e.g., a bromo- or iodo-substituted fluoropyridine) with a strong organolithium base at low temperatures to achieve a selective lithium-halogen exchange. The resulting lithiated intermediate is then quenched with a trialkyl borate ester (e.g., triisopropyl borate), followed by acidic workup to yield the boronic acid.[8]

-

Palladium-Catalyzed Borylation (Miyaura Borylation): A more modern and often milder approach involves the palladium-catalyzed cross-coupling of a suitable halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). This method offers excellent functional group tolerance.[11]

-

Directed ortho-Metalation (DoM): If a suitable directing group is present on the pyridine ring, deprotonation at an adjacent position can be achieved using a strong base, followed by borylation. This strategy provides high regiocontrol.

The synthesis of highly functionalized pyridines like this compound requires careful orchestration of these methods to install the three distinct functional groups in the correct orientation.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 6-Carboxy-2-fluoropyridine-3-boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning transformation is one of the most powerful methods for constructing biaryl and heteroaryl scaffolds, which are prevalent motifs in countless pharmaceutical agents.[1][12]

The Catalytic Cycle: A Self-Validating System

The reaction proceeds via a well-understood catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. chemscene.com [chemscene.com]

- 5. 6-Carboxy-2-fluoropyridine-3-boronic acid | 1256355-13-1 [sigmaaldrich.com]

- 6. Sigma Aldrich 6-Carboxy-2-fluoropyridine-3-boronic acid 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 7. 6-Carboxy-2-fluoropyridine-3-boronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Fluoropyridine-3-boronic acid | 174669-73-9 [sigmaaldrich.com]

- 11. Boronic acid - Wikipedia [en.wikipedia.org]

- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stability and Storage of 6-Carboxy-2-fluoropyridine-3-boronic acid

Introduction

6-Carboxy-2-fluoropyridine-3-boronic acid is a key building block in modern medicinal chemistry and drug discovery. Its unique trifunctional structure, featuring a pyridine ring, a fluorine atom, a carboxylic acid, and a boronic acid moiety, makes it an invaluable reagent for synthesizing complex molecules, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] The presence of the fluorine atom can enhance metabolic stability and bioavailability in drug candidates, while the carboxylic acid and boronic acid groups offer versatile handles for further chemical modifications.[1]

However, the utility of this and other heterocyclic boronic acids is intrinsically linked to their stability. Boronic acids as a class are susceptible to various degradation pathways, which can impact the quality of starting materials, the reproducibility of synthetic outcomes, and the impurity profile of final compounds. This guide provides an in-depth analysis of the factors influencing the stability of 6-Carboxy-2-fluoropyridine-3-boronic acid, outlines field-proven storage and handling protocols, and describes analytical methodologies for assessing its integrity.

Chemical and Physical Properties

A foundational understanding of the compound's properties is essential for its proper handling.

| Property | Value | Source |

| Molecular Formula | C₆H₅BFNO₄ | [2][3] |

| Molecular Weight | 184.92 g/mol | [2][3] |

| Appearance | Solid (typically white to off-white) | [3] |

| SMILES String | OC(C1=CC=C(B(O)O)C(F)=N1)=O | [3] |

| InChI Key | OHOZXPHQLBZCJL-UHFFFAOYSA-N | [3] |

It is important to note that major chemical suppliers provide this product for early discovery research and may not collect or provide detailed analytical data, placing the onus on the researcher to confirm purity and identity.[2][3][4]

Core Stability Considerations and Degradation Pathways

The stability of 6-Carboxy-2-fluoropyridine-3-boronic acid is governed by the inherent reactivity of the boronic acid group and influenced by the unique substituents on the pyridine ring. The primary degradation concerns for boronic acids are oxidation and hydrolysis.

Oxidative Degradation

Oxidation is a significant degradation pathway for many boronic acids, especially in biological contexts or upon exposure to reactive oxygen species.[5][6] The mechanism often involves the cleavage of the carbon-boron bond.[7] However, the presence of a pendant carboxylic acid group, as in our compound of interest, can dramatically enhance oxidative stability. Research has shown that an intramolecular interaction between the carboxyl group and the boron atom can form a more stable boralactone structure. This arrangement diminishes electron density on the boron, which slows the rate-limiting step in the oxidation reaction, potentially increasing stability by orders of magnitude compared to simple phenylboronic acid.[5][6]

Hydrolytic Instability and Dehydration

Boronic acids can undergo reversible dehydration to form boroxines (cyclic anhydrides). This process is often in equilibrium in the solid state and can be influenced by the presence of water. While boroxine formation is a sign of water presence, it is typically reversible upon dissolution in appropriate solvents for subsequent reactions.

More detrimental is the potential for protodeboronation, a hydrolysis reaction that cleaves the carbon-boron bond, replacing it with a hydrogen atom. This irreversible process is a major concern during long-term storage in the presence of moisture, or under certain chromatographic conditions (e.g., on-column degradation in HPLC).[7]

The logical workflow for understanding and mitigating degradation is as follows:

Figure 1: Key degradation pathways for 6-Carboxy-2-fluoropyridine-3-boronic acid and corresponding mitigation strategies.

Recommended Storage and Handling Protocols

Based on the chemical nature of heterocyclic boronic acids and safety data from structurally similar compounds, a multi-faceted approach to storage and handling is required to ensure long-term stability and user safety.

Optimal Storage Conditions

The primary objective is to protect the compound from atmospheric oxygen and moisture.

| Parameter | Recommendation | Rationale |

| Temperature | Store refrigerated (2-8 °C). | Low temperatures slow the rate of potential oxidative and hydrolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to oxygen, preventing oxidative degradation. |

| Container | Keep in a tightly sealed container. | Prevents ingress of atmospheric moisture and oxygen. Opened containers must be carefully resealed. |

| Environment | Keep in a dry, well-ventilated place. | A dry environment is critical to prevent hydrolysis and dehydration/boroxine formation. Good ventilation is a standard laboratory safety practice.[8] |

Handling Procedures

Proper handling is crucial to maintain the integrity of the compound from the moment the container is opened.

-

Inert Atmosphere Handling : Whenever possible, handle the solid compound inside a glove box or glove bag with a dry, inert atmosphere.

-

Rapid Weighing : If a glove box is unavailable, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold solid. Weigh the required amount quickly and promptly reseal the container, purging with an inert gas before tightening the cap.

-

Solvent Choice : For preparing stock solutions, use dry (anhydrous) aprotic solvents such as acetonitrile or tetrahydrofuran (THF) to minimize hydrolysis prior to use.[7]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. Handling should be performed in a chemical fume hood to avoid inhalation of dust.[8]

Methodology for Stability and Purity Assessment

A robust analytical method is necessary to validate the purity of the material before use and to conduct stability studies. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.

Stability-Indicating HPLC Method Development

A stability-indicating method is one that can separate the parent compound from its potential degradation products, ensuring an accurate assessment of purity.

-

Column Selection : A reversed-phase C18 column is a common starting point. Columns with end-capping are preferable to minimize interactions with free silanol groups, which can catalyze on-column degradation.

-

Mobile Phase : A gradient of acetonitrile and water is typically used. The pH of the mobile phase can be critical; sometimes, slightly acidic conditions (e.g., using 0.1% formic acid) can improve peak shape, but care must be taken as this can also promote on-column hydrolysis.

-

Sample Preparation : Prepare samples fresh for analysis by dissolving the solid in an aprotic diluent like acetonitrile.[7] Analyze immediately, and if an autosampler is used, keep the sample vials cooled.

-

Detection : UV detection is standard. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Forced Degradation Studies : To validate the method's stability-indicating properties, the compound should be subjected to stress conditions (e.g., acid, base, peroxide, heat, light) to intentionally generate degradation products. The method must demonstrate the ability to resolve the main peak from any new impurity peaks that form.

Experimental Workflow for Purity Analysis

Figure 2: A typical experimental workflow for the HPLC-based purity assessment of 6-Carboxy-2-fluoropyridine-3-boronic acid.

For definitive identification of degradation products, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is invaluable, providing both high-resolution separation and structural information from the mass-to-charge ratio of the eluted peaks.

Conclusion

6-Carboxy-2-fluoropyridine-3-boronic acid is a powerful tool in synthetic and medicinal chemistry. Its stability is paramount for reproducible and reliable results. The key vulnerabilities of this molecule are oxidation and hydrolysis of the boronic acid moiety. However, the intramolecular presence of a carboxylic acid group is predicted to confer enhanced stability against oxidation. The optimal preservation strategy involves strict exclusion of atmospheric oxygen and moisture through storage at refrigerated temperatures under an inert atmosphere in tightly sealed containers. Researchers must employ careful handling techniques and utilize robust, stability-indicating analytical methods like HPLC or UPLC-MS to verify the integrity of the material before use. By adhering to these guidelines, scientists can ensure the quality of this critical building block and the success of their research endeavors.

References

-

Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. Available at: [Link]

-

Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed, National Institutes of Health. Available at: [Link]

-

Stella, V. J., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-65. Available at: [Link]

-

Gessner, V. H., et al. (2020). A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society, 142(33), 14193-14199. Available at: [Link]

-

Silva, A. M. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(14), 3235. Available at: [Link]

-

Baran, P. S., et al. (2021). Electrochemical borylation of carboxylic acids. Proceedings of the National Academy of Sciences, 118(34), e2108134118. Available at: [Link]

-

Kumar, P., et al. (2007). Biodegradation of pyridine in a completely mixed activated sludge process. PubMed, National Institutes of Health. Available at: [Link]

-

Sporzynski, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3433. Available at: [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Carboxy-2-fluoropyridine-3-boronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 3. 6-Carboxy-2-fluoropyridine-3-boronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 4. Sigma Aldrich 6-Carboxy-2-fluoropyridine-3-boronic acid 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 5. pnas.org [pnas.org]

- 6. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.pt [fishersci.pt]

Spectroscopic Characterization of 6-Carboxy-2-fluoropyridine-3-boronic acid: A Technical Guide

Introduction

6-Carboxy-2-fluoropyridine-3-boronic acid is a key building block in contemporary drug discovery and development. Its unique trifunctional nature, featuring a pyridine ring, a carboxylic acid, and a boronic acid moiety, makes it a versatile reagent in medicinal chemistry, particularly for the synthesis of complex molecular architectures through Suzuki-Miyaura cross-coupling reactions. The presence of a fluorine atom further modulates the electronic properties of the pyridine ring, influencing its reactivity and the physiological properties of its derivatives.

This technical guide provides an in-depth analysis of the spectroscopic data of 6-Carboxy-2-fluoropyridine-3-boronic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The document is intended for researchers, scientists, and drug development professionals, offering not only the raw data but also the rationale behind the experimental choices and interpretation of the results.

Molecular Structure and Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of 6-Carboxy-2-fluoropyridine-3-boronic acid. The spectra are influenced by the electron-withdrawing effects of the fluorine atom, the carboxylic acid group, and the nitrogen atom in the pyridine ring, as well as the boronic acid group.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to exhibit two distinct aromatic protons corresponding to the pyridine ring. The chemical shifts are significantly influenced by the positions of the fluorine, carboxylic acid, and boronic acid substituents.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 8.1 - 8.3 | d | ~8.0 |

| H-5 | 7.6 - 7.8 | d | ~8.0 |

| B(OH)₂ | 5.0 - 7.0 | br s | - |

| COOH | 12.0 - 13.0 | br s | - |

Note: Chemical shifts are predictions and can vary based on the solvent and concentration. The boronic acid protons (OH) are often broad and may exchange with residual water in the solvent, leading to a variable chemical shift and appearance. The carboxylic acid proton is also exchangeable and typically appears as a broad singlet at a downfield chemical shift.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display six distinct signals for the carbon atoms of the pyridine ring and the carboxyl group. The carbons directly attached to the fluorine (C-2), boronic acid (C-3), and carboxylic acid (C-6) will show characteristic chemical shifts.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 160 - 165 (d, ¹JCF ≈ 240-250 Hz) |

| C-3 | 120 - 125 |

| C-4 | 140 - 145 |

| C-5 | 125 - 130 |

| C-6 | 150 - 155 |

| COOH | 165 - 170 |

¹¹B NMR Spectroscopy

¹¹B NMR spectroscopy is a valuable tool for characterizing boronic acids.[3] For 6-Carboxy-2-fluoropyridine-3-boronic acid, a single broad peak is expected in the range of δ 20-30 ppm, characteristic of a trigonal planar boronic acid. The chemical shift can be sensitive to pH and the presence of diols.[3]

Experimental Protocol for NMR Spectroscopy

A robust protocol for acquiring high-quality NMR spectra of 6-Carboxy-2-fluoropyridine-3-boronic acid is as follows:

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.6 mL of a suitable deuterated solvent. DMSO-d₆ is highly recommended as it can help in observing the exchangeable protons of the boronic acid and carboxylic acid.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Employ a standard pulse sequence.

-

Set a spectral width of approximately 0-14 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

-

¹¹B NMR Acquisition:

-

Acquire the spectrum using a boron-specific probe or a broadband probe tuned to the ¹¹B frequency.

-

Use a baseline correction method, such as a Bernstein Polynomial Fit, to improve the quality of the spectrum.[3]

-

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in 6-Carboxy-2-fluoropyridine-3-boronic acid.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400 - 3200 (broad) | O-H | Stretching (Boronic Acid) |

| 3000 - 2500 (broad) | O-H | Stretching (Carboxylic Acid) |

| ~1700 | C=O | Stretching (Carboxylic Acid) |

| ~1600, ~1470 | C=C, C=N | Ring Stretching (Pyridine) |

| 1350 - 1400 | B-O | Stretching |

| 1150 - 1250 | C-F | Stretching |

Note: Boronic acids have a tendency to form cyclic anhydrides (boroxines) upon dehydration. This can result in the appearance of characteristic B-O-B stretching bands around 1350-1400 cm⁻¹ and a decrease in the intensity of the O-H stretch.[4]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal or the KBr press.

-

Place the sample on the ATR crystal or in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For boronic acids, electrospray ionization (ESI) is a commonly used technique.

Predicted Mass Spectrum

-

Expected [M-H]⁻: m/z 183.91

-

Expected [M+H]⁺: m/z 185.93

Note: The analysis of boronic acids by mass spectrometry can be complicated by their tendency to dehydrate and form boroxines or to form adducts with solvents. An Ultra-High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS) method can be employed to achieve better separation and reduce the formation of these complicating species.

Experimental Protocol for UPLC-ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent mixture such as acetonitrile/water with a small amount of formic acid or ammonium acetate.

-

Instrumentation: Utilize a UPLC system coupled to an ESI mass spectrometer.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is suitable.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or 10 mM ammonium acetate.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Both positive and negative ESI modes should be tested to determine the optimal ionization.

-

Mass Range: Scan a mass range that includes the expected molecular ion, for example, m/z 50-500.

-

Conclusion

The comprehensive spectroscopic characterization of 6-Carboxy-2-fluoropyridine-3-boronic acid is essential for its effective utilization in research and development. This guide provides a detailed framework for acquiring and interpreting NMR, IR, and MS data, ensuring the identity, purity, and stability of this important synthetic building block. The provided protocols are designed to be self-validating, and by understanding the underlying principles, researchers can confidently apply these techniques to their specific applications.

References

- BenchChem. Spectroscopic Profile of 2-Chloropyridine-3-boronic acid: A Technical Guide.

- Organic Syntheses. 3-pyridylboronic acid.

- National Institutes of Health (NIH). Structural Requirements of 1-(2-Pyridinyl)

- Sigma-Aldrich. 6-Carboxy-2-fluoropyridine-3-boronic acid.

- Sigma-Aldrich. 6-Carboxy-2-fluoropyridine-3-boronic acid product page.

- ACS Publications.

- ChemScene. 6-Carboxy-2-fluoropyridine-3-boronic acid.

- PubChem. 3-Fluorophenylboronic acid.

- RSC Publishing.

- ResearchGate. Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine.

- ChemicalBook. 2-Fluoropyridine(372-48-5) 1H NMR spectrum.

- RSC Publishing. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid.

Sources

Navigating the Solubility Landscape of 6-Carboxy-2-fluoropyridine-3-boronic Acid: A Technical Guide for Researchers

Abstract

6-Carboxy-2-fluoropyridine-3-boronic acid is a key building block in contemporary drug discovery and organic synthesis, valued for its unique electronic and structural features. However, a comprehensive understanding of its solubility in various organic solvents—a critical parameter for reaction optimization, formulation, and high-throughput screening—remains a notable knowledge gap. This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of the factors governing the solubility of this compound. We will explore the physicochemical drivers of its solubility profile and present robust, field-proven experimental protocols for its accurate determination. This document is designed to empower researchers to move beyond trial-and-error, enabling a more rational approach to solvent selection and experimental design.

Introduction: The Significance of Solubility in a Molecule's Journey

In the realm of drug discovery and development, solubility is a paramount physicochemical property. It dictates a compound's behavior in biological assays, influences its absorption and bioavailability, and is a cornerstone of successful formulation development.[1][2] For a molecule like 6-carboxy-2-fluoropyridine-3-boronic acid, with its multiple functional groups, understanding its solubility is not merely an academic exercise but a critical step in unlocking its full potential.

The structure of 6-carboxy-2-fluoropyridine-3-boronic acid presents a fascinating interplay of functionalities that govern its interaction with different solvents:

-

The Pyridine Ring: A heterocyclic aromatic ring that can participate in π-stacking interactions. The nitrogen atom introduces polarity and a site for hydrogen bonding.

-

The Carboxylic Acid Group: A highly polar group capable of acting as both a hydrogen bond donor and acceptor. This group significantly influences solubility in polar, protic solvents.

-

The Boronic Acid Group: A Lewis acidic moiety that can form esters with diols and is known to engage in hydrogen bonding. Boronic acids can also undergo dehydration to form cyclic anhydrides known as boroxines, a phenomenon that can complicate solubility studies.[3][4]

-

The Fluorine Atom: An electron-withdrawing group that modulates the acidity of the other functional groups and can participate in weaker electrostatic interactions.

This combination of a polar carboxylic acid, a Lewis acidic boronic acid, and a fluorinated pyridine ring suggests a complex solubility profile, with expected solubility in polar organic solvents.

Theoretical Underpinnings of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility. A more nuanced understanding requires consideration of several intermolecular forces and compound-specific properties.

Key Factors Influencing Solubility:

| Factor | Description | Expected Influence on 6-Carboxy-2-fluoropyridine-3-boronic acid |

| Polarity | The distribution of electron density within a molecule. Polar molecules tend to dissolve in polar solvents, and nonpolar molecules in nonpolar solvents. | The presence of carboxylic acid, boronic acid, and the pyridine nitrogen imparts significant polarity, suggesting higher solubility in polar solvents. |

| Hydrogen Bonding | A strong type of dipole-dipole interaction between a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. | The carboxylic acid and boronic acid groups are excellent hydrogen bond donors and acceptors, favoring solubility in protic solvents like alcohols and water, and polar aprotic solvents that are hydrogen bond acceptors like DMSO and DMF. |

| Lipophilicity | The ability of a compound to dissolve in fats, oils, lipids, and non-polar solvents. | The aromatic pyridine ring contributes to some lipophilic character, but this is likely outweighed by the polar functional groups. |

| Crystal Lattice Energy | The energy required to break apart the crystal lattice of a solid compound. Higher lattice energy generally leads to lower solubility. | As a solid, the crystal packing of this molecule will play a significant role. Strong intermolecular interactions in the solid state will need to be overcome by solvent-solute interactions for dissolution to occur. |

Experimental Determination of Solubility: Protocols and Best Practices

While theoretical predictions are valuable, empirical determination remains the gold standard for accurate solubility data.[5] Two primary types of solubility assays are prevalent in drug discovery: kinetic and thermodynamic solubility testing.[6]

Kinetic Solubility Assays

These high-throughput methods are ideal for early-stage discovery, providing a rapid assessment of a compound's dissolution rate.[1][6] They typically involve dissolving the compound in an organic solvent, often dimethyl sulfoxide (DMSO), and then introducing this stock solution into an aqueous buffer.[6]

Workflow for Kinetic Solubility Determination:

Caption: A generalized workflow for determining kinetic solubility.

Protocol: Nephelometric Kinetic Solubility Assay

Nephelometry measures the light scattered by suspended particles in a solution, providing a sensitive method for detecting precipitation.[2]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 6-carboxy-2-fluoropyridine-3-boronic acid in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Addition to Buffer: In a separate 96-well plate, add an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Addition: Transfer a small volume of the DMSO-diluted compound to the corresponding wells of the buffer plate. The final DMSO concentration should be kept low (e.g., <5%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for 1-2 hours with gentle shaking.

-

Measurement: Read the plate on a nephelometer to measure light scattering.

-

Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in light scattering compared to the buffer-only control.

Thermodynamic (Equilibrium) Solubility Assays

These methods measure the concentration of a compound in a saturated solution at equilibrium and are considered the "gold standard" for solubility determination.[5] They are lower-throughput but provide a more accurate representation of a compound's intrinsic solubility.[1]

Workflow for Thermodynamic Solubility Determination:

Caption: A workflow for determining thermodynamic (equilibrium) solubility.

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Sample Preparation: Add an excess amount of solid 6-carboxy-2-fluoropyridine-3-boronic acid to a vial containing a known volume of the desired organic solvent.

-

Equilibration: Seal the vial and agitate it at a constant temperature for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Carefully remove a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter is recommended, though potential adsorption of the compound to the filter should be considered.[7]

-

Quantification: Prepare a series of standards of known concentrations. Analyze both the standards and the supernatant sample by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.[7]

Anticipated Solubility Profile in Common Organic Solvents

Predicted Qualitative Solubility of 6-Carboxy-2-fluoropyridine-3-boronic acid:

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Protic Solvents | Methanol, Ethanol | High | The carboxylic acid and boronic acid groups can form strong hydrogen bonds with the solvent. |

| Polar Aprotic Solvents | DMSO, DMF, Acetonitrile | High to Moderate | These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the polar functional groups of the molecule. |

| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate to Low | Ethers are less polar than the aforementioned solvents and are only hydrogen bond acceptors. The high polarity of the solute may limit solubility. |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Low | These solvents are relatively nonpolar and cannot engage in significant hydrogen bonding with the solute. |

| Hydrocarbons | Hexane, Toluene | Very Low | These nonpolar solvents will not effectively solvate the highly polar functional groups of the molecule. |

Conclusion and Future Outlook

6-Carboxy-2-fluoropyridine-3-boronic acid is a molecule of significant interest, and a thorough understanding of its solubility is crucial for its effective application. This guide provides the theoretical framework and practical, step-by-step protocols necessary for researchers to accurately determine its solubility in a range of organic solvents. By employing the kinetic and thermodynamic methods described, scientists can generate the critical data needed to inform solvent selection for synthesis, purification, and formulation, thereby accelerating the pace of research and development. The generation of a comprehensive, publicly available dataset on the solubility of this and other important building blocks would be a valuable contribution to the scientific community.

References

-

AxisPharm. (n.d.). Solubility Test. Retrieved from [Link]

- Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(5), 104-110.

- Avdeef, A. (2019).

-

Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

- Domańska, U., & Rolicka, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.

- Domańska, U., & Rolicka, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 849-864.

-

ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid.... Retrieved from [Link]

- Santos, J. L., & et al. (2017).

- Sporzyński, A., & et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3425.

Sources

- 1. Solubility Test | AxisPharm [axispharm.com]

- 2. rheolution.com [rheolution.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. d-nb.info [d-nb.info]

- 11. researchgate.net [researchgate.net]

A Guide to the Structural Elucidation of 6-Carboxy-2-fluoropyridine-3-boronic acid: An In-depth Methodological and Predictive Analysis

Abstract

6-Carboxy-2-fluoropyridine-3-boronic acid is a key building block in medicinal chemistry and materials science, valued for its unique electronic and structural properties. While its utility in synthesis is well-established, a definitive single-crystal X-ray structure has yet to be publicly reported. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the structural elucidation of this compound. It outlines a detailed, field-proven methodology for crystal growth, X-ray diffraction analysis, and structure solution. Furthermore, based on established principles of physical organic chemistry and crystallographic data from analogous structures, this whitepaper presents a predictive analysis of its likely solid-state conformation and supramolecular assembly.

Introduction: The Significance of 6-Carboxy-2-fluoropyridine-3-boronic acid

6-Carboxy-2-fluoropyridine-3-boronic acid, with the empirical formula C₆H₅BFNO₄, is a trifunctional molecule of significant interest.[1] Its utility stems from the orthogonal reactivity of its constituent functional groups: the carboxylic acid, the boronic acid, and the fluoropyridine ring. Boronic acids are renowned for their role in Suzuki-Miyaura cross-coupling reactions, their ability to form reversible covalent bonds with diols (making them valuable in chemical sensing and bioconjugation), and their application as bioisosteres of carboxylic acids in drug design.[2] The presence of a fluorine atom and a carboxylic acid on the pyridine ring further modulates the electronic properties and provides additional vectors for intermolecular interactions, making the precise understanding of its three-dimensional structure crucial for rational drug design and materials engineering.

As of the latest literature review, a public entry for the crystal structure of 6-Carboxy-2-fluoropyridine-3-boronic acid is not available in the Cambridge Structural Database (CSD) or other public repositories. Therefore, this guide serves two primary purposes: first, to provide a robust experimental protocol for obtaining this structure, and second, to offer a theoretically grounded prediction of its key structural features.

Part I: A Methodological Workflow for Crystal Structure Determination

The successful determination of a molecular crystal structure is contingent on a systematic and well-executed experimental plan. The workflow presented here is a self-validating system, with checkpoints to ensure data quality at each stage.

Stage 1: Material Purification and Crystal Growth

The prerequisite for any crystallographic study is the availability of high-purity, single crystals of suitable size and quality.

Protocol for Material Purification:

-

Initial Purity Assessment: Obtain a Certificate of Analysis (COA) if commercially sourced.[1] Perform High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm purity (>98%).

-

Recrystallization: If purity is insufficient, perform recrystallization. Based on the polar functional groups, a solvent screen using solvents of varying polarity (e.g., ethanol/water, acetonitrile, ethyl acetate, isopropanol) is recommended. The goal is to find a solvent system where the compound is sparingly soluble at room temperature and highly soluble at an elevated temperature.

Protocols for Single Crystal Growth: The growth of diffraction-quality crystals is often the most challenging step. The following methods should be attempted in parallel:

-

Slow Evaporation (Method A):

-

Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., ethanol/water).

-

Filter the solution through a 0.2 µm syringe filter into a clean vial.

-

Cover the vial with a cap, pierced with a few small holes to allow for slow solvent evaporation.

-

Store the vial in a vibration-free environment at a constant temperature.

-

-

Vapor Diffusion (Method B):

-

Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., dimethylformamide).

-

Place this vial, uncapped, inside a larger, sealed jar containing a more volatile, poor solvent (the "anti-solvent," e.g., diethyl ether).

-

The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.

-

-

Cooling (Method C):

-

Prepare a saturated solution at an elevated temperature.

-

Slowly cool the solution. This can be achieved by placing the flask in a dewar of warm water and allowing it to cool to room temperature over several hours or days.

-

Stage 2: Single-Crystal X-ray Diffraction (SC-XRD)

Protocol for Data Collection:

-

Crystal Selection and Mounting: Under a microscope, select a well-formed, clear crystal (typically 0.1-0.3 mm in each dimension) and mount it on a cryoloop.

-

Diffractometer Setup: Use a modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a low-temperature device (e.g., an Oxford Cryosystems Cryostream). Data collection is typically performed at 100 K to minimize thermal motion and potential radiation damage.

-

Unit Cell Determination: Collect a few initial frames to determine the crystal's unit cell parameters and Bravais lattice.

-

Data Collection Strategy: Based on the crystal system, devise a data collection strategy to ensure high completeness and redundancy of the diffraction data.

-

Data Integration and Scaling: After data collection, the raw diffraction images are processed. This involves integrating the reflection intensities and applying corrections for Lorentz factor, polarization, and absorption.

Stage 3: Structure Solution and Refinement

Protocol for Structure Solution and Refinement:

-

Space Group Determination: The integrated data is analyzed to determine the space group.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares refinement. This iterative process involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints.

-

Validation: The final structure is validated using metrics such as R-factor, goodness-of-fit (GooF), and residual electron density. The final model is checked for consistency using software like PLATON.

Part II: Predictive Structural Analysis of 6-Carboxy-2-fluoropyridine-3-boronic acid

In the absence of experimental data, we can predict the likely structural features of 6-Carboxy-2-fluoropyridine-3-boronic acid by considering the well-documented behavior of its functional groups.

Intramolecular Interactions

The molecule possesses functional groups capable of forming intramolecular hydrogen bonds. A key possibility is an interaction between the boronic acid hydroxyl group and the adjacent carboxylic acid, or the fluorine atom. However, the formation of strong, centrosymmetric dimers via intermolecular hydrogen bonds is often energetically more favorable for both carboxylic and boronic acids.[3][4]

Supramolecular Synthons and Intermolecular Interactions

The crystal structure will be dominated by a network of hydrogen bonds. The most probable interactions are:

-

Carboxylic Acid Dimer: Carboxylic acids commonly form robust centrosymmetric dimers via a pair of O-H···O hydrogen bonds.[4] This is a highly probable motif in the crystal structure.

-